(R)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate
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Overview
Description
®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate is an organic compound with significant interest in various scientific fields This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate typically involves the esterification of ®-3,3,3-trifluoro-2-hydroxypropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of ®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: ®-ethyl 3,3,3-trifluoro-2-oxopropanoate.
Reduction: ®-ethyl 3,3,3-trifluoro-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular pathways, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate: Similar in structure but with an isopropyl group instead of an ethyl group.
Methyl 3,3,3-trifluoro-2-hydroxypropanoate: Contains a methyl group, leading to different physical and chemical properties.
Butyl 3,3,3-trifluoro-2-hydroxypropanoate: Features a butyl group, which affects its solubility and reactivity.
Uniqueness
®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate is unique due to its specific combination of a trifluoromethyl group and an ethyl ester
Properties
Molecular Formula |
C5H7F3O3 |
---|---|
Molecular Weight |
172.10 g/mol |
IUPAC Name |
ethyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3/t3-/m1/s1 |
InChI Key |
SWCOLXVCLKJGEA-GSVOUGTGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)O |
Origin of Product |
United States |
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